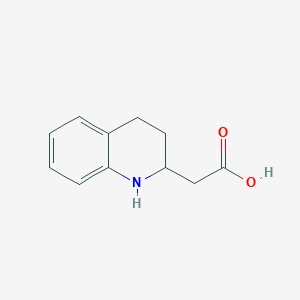

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as THQA, this compound has been found to have a range of interesting properties that make it a valuable tool for investigating various biological processes.

Scientific Research Applications

Synthesis of Tetrahydroquinolin-2-one Derivatives

This compound plays a crucial role in the formation of tetrahydroquinolin-2-one derivatives . The process involves a two-step reaction between enaminones and acylating agents, followed by electrophilic cyclization . This method is facilitated by the use of acyl Meldrum’s acids, which not only shortens the preparation time of the substrates but also easily extends the range of substituents that can be used .

Biological Applications

The tetrahydroquinolin-2-one core, which can be synthesized using this compound, is found in a diverse range of biologically active compounds . These include pharmaceuticals with a primary focus on the drug-like properties of pyridone derivatives .

Anticancer Properties

Some pyridone molecules offer a wide range of potential biological targets, including anaplastic anticancer properties . Additionally, anticancer and antiproliferative activities are observed in 2-pyridone compounds .

Domino Reactions

This compound can be used in domino reactions, also known as tandem or cascade reactions, which have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials .

Anti-Inflammatory Activity

Quinoline derivatives, which can be synthesized using this compound, have shown strong anti-inflammatory activity .

Mechanism of Action

Target of Action

This compound is a derivative of tetrahydroquinoline, a bicyclic structure that is often found in bioactive molecules . .

Mode of Action

Tetrahydroquinoline derivatives have been shown to interact with various biological targets through different mechanisms, such as π-stacking, hydrogen bonding, and hydrophobic interactions . .

properties

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVYWECHDZNEQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399307 |

Source

|

| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid | |

CAS RN |

185854-45-9 |

Source

|

| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)